molecular formula C19H18N4O2 B6541577 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1058485-33-8

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide

Katalognummer: B6541577
CAS-Nummer: 1058485-33-8
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: TUKOTXBFTFGZFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide features a dihydropyrimidinone core substituted at position 4 with a 4-methylphenyl group. While direct pharmacological data for this compound are unavailable, its structural motifs—such as the pyrimidinone ring and acetamide linker—are common in kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)17-10-19(25)23(13-22-17)12-18(24)21-11-16-4-2-3-9-20-16/h2-10,13H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKOTXBFTFGZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide (CAS Number: 1060203-02-2) is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.31 g/mol. The structure features a dihydropyrimidine core substituted with a 4-methylphenyl group and a pyridin-2-ylmethyl acetamide moiety.

Research indicates that compounds similar to 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide exhibit various biological activities, primarily due to their interactions with enzymes and receptors in biological pathways.

  • Antiviral Activity : Studies have shown that derivatives of dihydropyrimidines can inhibit viral replication by targeting key viral enzymes. For instance, certain pyrimidine derivatives have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting NS5B polymerase activity .
  • Antioxidant Properties : Compounds in this class often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Biological Activity Mechanism Reference
AntiviralInhibition of viral polymerases
AntioxidantScavenging free radicals
AChE InhibitionEnhances cholinergic transmission

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral properties of various dihydropyrimidines, the compound demonstrated significant inhibition of HCV replication in vitro with IC50 values comparable to standard antiviral agents .
  • Neuroprotective Effects : A study on neuroprotective properties indicated that derivatives similar to this compound could reduce neurotoxicity in neuronal cell lines exposed to oxidative stressors, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Enzyme Interaction Studies : Research involving enzyme kinetics showed that this compound acts as a reversible inhibitor of AChE, highlighting its potential use in treating cognitive disorders .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular properties, and substituent variations:

Compound ID & Source Structure Molecular Weight Key Substituents Biological Activity (if reported) Physical Properties
Target Compound 4-(4-Methylphenyl)-6-oxo-dihydropyrimidin-1-yl, N-(pyridin-2-ylmethyl)acetamide ~342.38 Pyridin-2-ylmethyl, 4-methylphenyl Not reported
BG14882 4-(4-Fluorophenyl)-6-oxo-dihydropyrimidin-1-yl, N-(4-sulfamoylphenyl)acetamide 402.40 4-Fluorophenyl, 4-sulfamoylphenyl Not specified
Compound 5.6 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 Thioether, 2,3-dichlorophenyl Antimicrobial potential (elemental data) Mp 230°C, δ 12.50 (NH) in NMR
Compound 5.12 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Thioether, benzyl Mp 196°C, δ 4.11 (SCH2) in NMR
CDD-934506 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide Oxadiazole, 4-methoxyphenyl, 4-nitrophenyl Mycobacterium tuberculosis inhibitors
Compound 8 Quinazolin-4-one/3-cyanopyridin-2-one hybrid with 4-methoxyphenyl and ethylquinazolinylthio 563.63 Cyano, 4-methoxyphenyl, quinazolinone Dual EGFR/BRAFV600E inhibition Yellow powder, mp >300°C

Key Observations

Substituent Effects :

  • The target compound lacks a thioether or sulfamoyl group, which are present in analogs like Compound 5.6 and BG14882 . These groups enhance electron-withdrawing effects and may influence binding to enzymes like kinases or phosphatases .
  • The pyridin-2-ylmethyl group in the target may improve solubility compared to purely aromatic substituents (e.g., BG14882 ’s sulfamoylphenyl) due to nitrogen’s hydrogen-bonding capacity.

Compound 8 and other quinazolinone hybrids demonstrate dual kinase inhibition, implying that the dihydropyrimidinone core in the target could similarly interact with kinase ATP-binding pockets.

Synthetic Routes :

  • The target’s synthesis likely follows alkylation strategies similar to Compound 5.6 and 5.12 , which use sodium methylate and 2-chloroacetamide intermediates .

Pharmacological Implications

  • Antimicrobial Potential: Analogs like Compound 5.6 with halogenated aryl groups show antimicrobial activity, suggesting the target’s 4-methylphenyl group may offer moderate efficacy .
  • Kinase Inhibition : Structural similarity to Compound 8 (EGFR/BRAFV600E inhibitor) hints at possible kinase-targeted activity, though experimental validation is needed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.